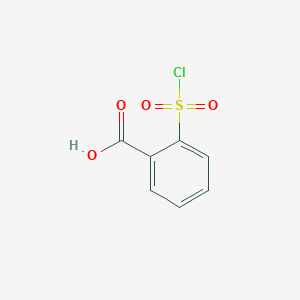

2-(Chlorosulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWICZHXYMHBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560745 | |

| Record name | 2-(Chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63914-81-8 | |

| Record name | 2-(Chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: Properties, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive analysis of 2-(Chlorosulfonyl)benzoic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physical and chemical properties, explores its reactivity with mechanistic insights, and outlines its practical applications, particularly in the synthesis of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 63914-81-8, is a solid organic compound that serves as a versatile building block in synthetic chemistry. Its structure features a benzoic acid moiety substituted at the ortho position with a chlorosulfonyl group, bestowing upon it a dual reactivity that is highly valuable in the construction of complex molecules.

Structural and General Properties

The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its molecular identity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₄S | [1][2] |

| Molecular Weight | 220.63 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| CAS Number | 63914-81-8 | [2][3] |

| InChI Key | ZRWICZHXYMHBDP-UHFFFAOYSA-N |

Key Physicochemical Data

The following table outlines the key physical and chemical properties of this compound. This data is crucial for designing experimental protocols, ensuring safe handling, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 384.0 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 186.1 ± 23.2 °C | [1] |

Note: Experimental data for melting point and specific solubility were not consistently available across reviewed sources, indicating a potential area for further empirical characterization.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the carboxylic acid and the chlorosulfonyl moiety. The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack, while the carboxylic acid group can undergo standard transformations such as esterification and amidation.

The Chlorosulfonyl Group: A Gateway to Sulfonamides

The primary reaction pathway exploited in drug discovery involves the reaction of the chlorosulfonyl group with primary or secondary amines to form sulfonamides.[4][5] This reaction is foundational for generating diverse molecular libraries for screening.

The generally accepted mechanism for sulfonamide formation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

Caption: General mechanism for sulfonamide synthesis.

Synthesis of this compound

A common laboratory-scale synthesis involves the direct chlorosulfonation of a benzoic acid derivative. For instance, a related compound, 2-chloro-5-chlorosulfonylbenzoic acid, is synthesized by heating o-chlorobenzoic acid with chlorosulfonic acid.[6] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid.[7]

Applications in Drug Discovery and Medicinal Chemistry

The benzoic acid scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] this compound serves as a key intermediate for accessing novel sulfonamide derivatives, which are a privileged class of compounds in medicinal chemistry.[4][5]

The ability to readily react this compound with a diverse array of amines allows for the rapid generation of compound libraries. This parallel synthesis approach is invaluable in the early stages of drug discovery for identifying hit compounds against various biological targets.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

The following is a representative, generalized protocol for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)

-

An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine and the base in the chosen organic solvent.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of this compound in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide derivative.[5]

Caption: Workflow for sulfonamide synthesis and purification.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10] It is also harmful if swallowed.[10] It is moisture-sensitive and may liberate toxic gas upon contact with water.[10]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[10][11]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water.[2][10][11][12] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[2]

Spectroscopic Data Interpretation

Predicted ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.2 - 8.1 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ 10.0 - 13.0 ppm), the exact position being dependent on the solvent and concentration.[13]

Predicted ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the range of δ 168 - 173 ppm. Aromatic carbons would appear in the δ 125 - 140 ppm region, and the specific shifts would be influenced by the electron-withdrawing effects of both the carboxylic acid and chlorosulfonyl groups.[13]

For comparison, the ¹³C NMR data for the related 2-chlorobenzoic acid shows signals at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[14] The ¹³C NMR spectrum of 4-(chlorosulfonyl)benzoic acid has also been reported.[15]

Conclusion

This compound is a powerful synthetic intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for the efficient construction of diverse sulfonamide libraries, a compound class of proven therapeutic importance. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- 1. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]

- 2. This compound CAS#: 63914-81-8 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet [chemicalbook.com]

- 12. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 15. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: A Versatile Bifunctional Reagent in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

2-(Chlorosulfonyl)benzoic acid, identified by the CAS number 63914-81-8, is a bifunctional aromatic organic compound of significant interest to the scientific community, particularly those engaged in synthetic chemistry and pharmaceutical development. Its structure, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group ortho to each other on a benzene ring, makes it a valuable and versatile building block for the synthesis of a diverse array of complex molecules.

The strategic placement of these two functional groups allows for selective and sequential reactions, providing a powerful tool for constructing novel molecular scaffolds. The chlorosulfonyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are ubiquitous in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Concurrently, the carboxylic acid group offers a handle for further derivatization, such as amide bond formation or esterification, enabling the creation of intricate and multifunctional molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its reactivity and applications in the pursuit of new therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective use in synthesis. While specific experimental data for the ortho-isomer is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Reference(s) |

| CAS Number | 63914-81-8 | [2][3] |

| Molecular Formula | C₇H₅ClO₄S | [2] |

| Molecular Weight | 220.63 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥90% | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

| Boiling Point (Predicted) | 384.0 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 186.1 ± 23.2 °C |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the coupling of the four protons on the disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will be found in the range of δ 165-175 ppm. The six aromatic carbons will resonate between δ 120-145 ppm, with the carbons directly attached to the electron-withdrawing chlorosulfonyl and carboxyl groups appearing at the lower field end of this range.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands are expected for:

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[4]

-

C=O stretch (carboxylic acid): A strong, sharp absorption between 1680 and 1710 cm⁻¹.[4]

-

S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

-

C-O stretch (carboxylic acid): A band in the region of 1210-1320 cm⁻¹.[4]

-

S-Cl stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 220, with a characteristic isotopic pattern (M+2) at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation patterns would include the loss of chlorine (m/z 185) and the loss of the entire chlorosulfonyl group (SO₂Cl).[5]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the direct chlorosulfonation of benzoic acid or the conversion of a pre-existing sulfonic acid derivative.

Method 1: Direct Chlorosulfonation of Benzoic Acid

This is the most direct method, involving the reaction of benzoic acid with chlorosulfonic acid.[6] The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. However, the reaction can still yield a mixture of ortho, meta, and para isomers. The regioselectivity is highly dependent on reaction conditions such as temperature and the ratio of reactants. Separation of the desired ortho isomer from the other isomers can be challenging.

Experimental Protocol: Chlorosulfonation of Benzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Benzoic Acid: Slowly and portion-wise, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal reaction temperature below 20 °C.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a controlled temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. The progress can be monitored by techniques such as TLC or HPLC.

-

Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product, which will be a mixture of isomers, can be purified by recrystallization from a suitable solvent system or by column chromatography.

Method 2: Conversion of 2-Sulfobenzoic Acid

An alternative route involves the conversion of the corresponding sulfonic acid, 2-sulfobenzoic acid, or its salt, to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8] This method avoids the issue of isomer separation if the starting sulfonic acid is pure.

Experimental Protocol: Chlorination of a 2-Sulfobenzoic Acid Salt

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the sodium or potassium salt of 2-sulfobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]

-

Reaction: Heat the mixture to reflux for several hours until the evolution of SO₂ and HCl gas ceases.

-

Work-up: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation: The crude product can be isolated by precipitation upon the addition of a non-polar solvent or by careful quenching with ice-water followed by filtration.

-

Purification: Recrystallization from a suitable solvent can be employed to obtain the pure this compound.

Chemical Reactivity and Reaction Mechanisms

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The chlorosulfonyl group is a highly reactive electrophile, while the carboxylic acid is a weaker electrophile but a Brønsted-Lowry acid.

Reactions of the Chlorosulfonyl Group

The primary reactions of the chlorosulfonyl group involve nucleophilic substitution at the sulfur atom.

1. Sulfonamide Formation:

The reaction with primary or secondary amines is one of the most important transformations of this compound, yielding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]

Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the stable sulfonamide.

2. Sulfonate Ester Formation:

In a similar fashion, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.

3. Hydrolysis:

The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, 2-sulfobenzoic acid.[10] This reaction is often an undesired side reaction during synthesis and work-up, and care must be taken to minimize contact with moisture.

Mechanism of Hydrolysis: The hydrolysis of arylsulfonyl chlorides in water can proceed through a nucleophilic attack by water on the sulfur atom. The reaction is often catalyzed by acid or base.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations, such as esterification, amide formation, and reduction, typically after the more reactive chlorosulfonyl group has been derivatized.

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Diuretics

Substituted sulfamoylbenzoic acids are the cornerstone of a class of potent diuretics known as "loop diuretics." While the synthesis of the widely used diuretic furosemide starts from 2,4-dichloro-5-chlorosulfonyl benzoic acid, the underlying principle of reacting a sulfonyl chloride with an amine to form the active sulfonamide moiety is a key application of this class of reagents.[11]

Scaffolds for Kinase Inhibitors

The sulfonamide linkage is a common feature in many kinase inhibitors.[12] The benzoic acid scaffold of this compound can be used to construct libraries of potential kinase inhibitors by reacting it with a diverse range of amines and then further modifying the carboxylic acid group.[2] This allows for the exploration of structure-activity relationships in the development of new anticancer agents.

Antibacterial Agents

The sulfonamide group is the defining feature of sulfa drugs, the first class of effective antibacterial agents.[13] While most classical sulfa drugs are derivatives of sulfanilamide, the use of this compound allows for the synthesis of novel sulfonamides with potentially different antibacterial profiles and properties.

Carbonic Anhydrase Inhibitors

Sulfonamides are also well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[14] The development of selective carbonic anhydrase inhibitors is an active area of research for the treatment of glaucoma, epilepsy, and certain types of cancer. This compound serves as a starting point for the synthesis of novel inhibitors based on the 2-carboxybenzenesulfonamide scaffold.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to release hydrochloric acid.[2] Therefore, it should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly versatile and reactive bifunctional molecule that holds significant potential for synthetic and medicinal chemists. Its ability to readily form sulfonamides and sulfonate esters, coupled with the presence of a modifiable carboxylic acid group, makes it an ideal starting material for the construction of a wide range of complex and biologically active compounds. From diuretics to kinase inhibitors and beyond, the applications of this reagent are continually expanding, solidifying its role as a key building block in the ongoing quest for new and improved therapeutic agents.

References

-

PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.

-

ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]

-

ResearchGate. Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... Available at: [Link]

-

Semantic Scholar. MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Available at: [Link]

-

Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]

-

Organic Syntheses. 1. Procedure. Available at: [Link]

-

PubChem. 4-(Chlorosulfonyl)benzoic acid. Available at: [Link]

- Google Patents. Method for preparing chlorosulfonyl benzoyl chloride compound.

-

PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available at: [Link]

-

PubMed. Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Available at: [Link]

- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

ResearchGate. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Available at: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]

-

YouTube. Acyl Chlorides - formation and hydrolysis mechanism. Available at: [Link]

-

ACS Publications. Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Available at: [Link]

-

NIST WebBook. m-(Chlorosulfonyl)benzoic acid. Available at: [Link]

-

PubMed. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Available at: [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]

-

ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Available at: [Link]

- Google Patents. Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available at: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Sciencemadness.org. Easy Route to Thionyl Chloride SOCl2 - Powered by XMB 1.9.11. Available at: [Link]

Sources

- 1. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 63914-81-8|this compound|BLD Pharm [bldpharm.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 12. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: Nomenclature, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Chlorosulfonyl)benzoic acid (CAS No: 63914-81-8), a pivotal bifunctional reagent in advanced organic synthesis and pharmaceutical development. The document elucidates its formal IUPAC nomenclature, details its physicochemical properties, presents a validated synthesis protocol with mechanistic insights, and explores its diverse applications as a foundational chemical building block. Particular emphasis is placed on its reactivity and utility in constructing complex molecular architectures, such as sulfonamides, which are prevalent in medicinal chemistry. This guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals.

IUPAC Nomenclature and Physicochemical Properties

The formal and preferred IUPAC name for this compound is This compound . This nomenclature arises from identifying benzoic acid as the principal functional group, with the chlorosulfonyl group (-SO₂Cl) treated as a substituent at the ortho (position 2) of the benzene ring.

This dual-functionality, possessing both a carboxylic acid and a highly reactive sulfonyl chloride, makes it a uniquely versatile intermediate for chemical synthesis.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided for quick reference.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63914-81-8[1][2] |

| Molecular Formula | C₇H₅ClO₄S[1][2] |

| Molecular Weight | 220.63 g/mol [1][2] |

| Synonyms | o-Carboxybenzenesulfonyl chloride |

| InChI Key | ZRWICZHXYMHBDP-UHFFFAOYSA-N |

| Physicochemical Property | Value |

| Physical Form | Solid |

| Boiling Point (Predicted) | 384.0 ± 25.0 °C at 760 mmHg[1] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³[1] |

| Topological Polar Surface Area (TPSA) | 84.05 Ų |

| Storage Temperature | 2-8°C, under inert atmosphere[2] |

Synthesis and Mechanistic Rationale

The primary industrial and laboratory synthesis of this compound involves the direct chlorosulfonation of benzoic acid. This reaction is a classic example of electrophilic aromatic substitution.

Causality of Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic sulfonating agent. Its strong acidic and dehydrating nature facilitates the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related reactive species, which is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring.

Reaction Mechanism: Electrophilic Aromatic Substitution

The carboxylic acid group is a meta-directing deactivator. However, the reaction conditions force the substitution to occur, with the ortho position being one of the accessible sites. The mechanism proceeds via the attack of the benzene ring's π-electrons on the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Caption: Synthesis of this compound via electrophilic substitution.

Validated Laboratory Synthesis Protocol

This protocol is designed to be self-validating by including precise temperature control to minimize side reactions like disulfonation and hydrolysis.[3]

-

Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Carefully charge the flask with chlorosulfonic acid (4 molar equivalents).

-

Controlled Addition: Cool the flask in an ice-water bath. Slowly add benzoic acid (1 molar equivalent) portion-wise through the dropping funnel, ensuring the internal temperature is maintained below 20°C to manage the initial exothermic reaction.[4]

-

Reaction Phase: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring the reaction's progress by TLC or HPLC.[4]

-

Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate, large beaker containing a vigorously stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This quenching step must be rapid, maintaining the aqueous mixture's temperature between 0-5°C to prevent hydrolysis of the sulfonyl chloride group.[3]

-

Isolation and Purification: The product precipitates as a white solid. Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Drying and Characterization: Dry the purified solid under vacuum. Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Melting Point).

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, while the carboxylic acid offers a site for standard acid-based transformations.

Reactions at the Sulfonyl Chloride Group

The -SO₂Cl group is highly susceptible to nucleophilic attack, making it an excellent precursor for sulfonamides and sulfonates, which are key scaffolds in medicinal chemistry.[5]

-

Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, readily yields N-substituted sulfonamides.[5] This is one of the most common and valuable transformations of this reagent.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters.

Reactions at the Carboxylic Acid Group

The -COOH group can undergo typical transformations, although these often require protection of the more reactive sulfonyl chloride group or careful selection of reaction conditions.

-

Esterification: Conversion to methyl or ethyl esters can be achieved using standard methods like Fischer esterification, though side reactions with the sulfonyl chloride are possible.

-

Amide Formation: Conversion to a primary amide can be achieved, for example, by treating with ammonia. The intramolecular cyclization of the resulting 2-sulfamoylbenzoic acid upon heating is the classic synthesis of saccharin.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Chemical Biology

Benzoic acid and its derivatives are fundamental in the pharmaceutical industry for synthesizing a wide array of therapeutic agents.[6] The sulfonamide moiety, easily introduced using reagents like this compound, is a privileged structure in drug design, found in diuretics, antibiotics, and anticonvulsants.

While direct applications of this specific ortho-isomer are less documented than its para-isomer, its utility as a bifunctional linker and scaffold is significant. For instance, related chlorosulfonylated benzoic acids are used to synthesize intermediates for complex drugs like the carbonic anhydrase inhibitor Dorzolamide, highlighting the importance of this chemical class in constructing advanced pharmaceutical ingredients.[7]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. The sulfonyl chloride moiety reacts readily with moisture, including atmospheric humidity, to release corrosive hydrochloric acid (HCl) gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture.[2] Recommended storage is at 2-8°C.[2]

References

-

PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

-

US EPA. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details. [Link]

-

Chemsrc. This compound | CAS#:63914-81-8. [Link]

- Google Patents.

-

Lookchem. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS). [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Abox. 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. [Link]

-

AbacipharmTech. This compound. [Link]

-

ACS Publications. Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. [Link]

-

PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

Sources

- 1. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]

- 2. This compound CAS#: 63914-81-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-(Chlorosulfonyl)benzoic Acid (CAS 63914-81-8) for Chemical Research and Drug Development

Executive Summary

This technical guide provides an in-depth analysis of 2-(Chlorosulfonyl)benzoic acid, a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring both a carboxylic acid and a highly reactive sulfonyl chloride group on adjacent positions of a benzene ring, makes it a valuable and versatile building block. This document elucidates the core physicochemical properties, synthesis methodologies, characteristic reactivity, and key applications of this reagent. We will explore its utility as a precursor for creating diverse molecular scaffolds, with a particular focus on the synthesis of sulfonamides and the classic conversion to saccharin. Protocols are detailed with an emphasis on the underlying chemical principles, and analytical characterization techniques are outlined to ensure product validation. This guide is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound in their work.

Core Molecular Profile and Isomeric Considerations

The foundational step in utilizing any chemical reagent is a precise understanding of its molecular identity. This compound is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 63914-81-8 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₄S | [1][2][3][4][5] |

| Molecular Weight | 220.63 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl | [4][5] |

| InChI Key | ZRWICZHXYMHBDP-UHFFFAOYSA-N | [4][5] |

| Appearance | Solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [2][3] |

Expert Insight: Isomeric Clarity is Critical

It is imperative for researchers to distinguish this compound from its chlorinated ring isomers, with which it is often confused. A common isomer is 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4), which has a molecular formula of C₇H₄Cl₂O₄S and a molecular weight of 255.08 g/mol .[6][7][8][9] This confusion can lead to significant errors in stoichiometry and unintended reaction outcomes. Always verify the CAS number and molecular weight of the starting material before proceeding with any synthesis.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the direct chlorosulfonation of benzoic acid. The choice of reagents and control of reaction conditions are paramount to favor the desired ortho-substitution pattern.

Mechanism: The carboxylic acid group (-COOH) is a meta-directing deactivator for electrophilic aromatic substitution. However, the sulfonyl group (-SO₃H) that is initially formed is bulky, and steric hindrance can influence the position of substitution. The reaction with excess chlorosulfonic acid (ClSO₃H) serves as both the sulfonating and chlorinating agent. While a mixture of isomers is possible, reaction conditions can be optimized to improve the yield of the ortho product.

General Synthesis Protocol: Chlorosulfonation of Benzoic Acid

This protocol describes a representative method for synthesizing the target compound.

-

Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents). Cool the flask in an ice bath to 0-5°C.

-

Substrate Addition: Slowly add benzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50°C) for several hours to drive the reaction to completion. The progress can be monitored by quenching a small aliquot and analyzing via TLC or HPLC.

-

Work-up: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. This step is highly exothermic and generates large volumes of HCl gas.

-

Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The power of this compound as a synthetic intermediate lies in the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, significantly more reactive than the carboxylic acid. This chemoselectivity allows for stepwise functionalization, a highly desirable trait in the construction of complex molecules and compound libraries.[10]

-

Sulfonyl Chloride Reactivity: The sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles. This is the primary pathway for derivatization.

-

With Amines: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields stable sulfonamides . This is one of the most common and important reactions in drug discovery.[11]

-

With Alcohols/Phenols: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, forms sulfonate esters .[12]

-

With Water: Hydrolysis, often unintentional if moisture is present, converts the sulfonyl chloride to the corresponding sulfonic acid .

-

-

Carboxylic Acid Reactivity: The carboxylic acid can be converted to other functional groups using standard organic transformations, such as:

-

Amide Formation: Coupling with amines using activating agents (e.g., DCC, EDC) or after conversion to a more reactive acyl chloride (e.g., with SOCl₂).

-

This orthogonal reactivity allows for a synthetic strategy where the sulfonyl chloride is first reacted, and the less reactive carboxylic acid is modified in a subsequent step.

Orthogonal Reactivity Diagram

Caption: Differential reactivity pathways of this compound.

Key Application: The Synthesis of Saccharin

A classic and illustrative application of this compound is its conversion to saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the first commercially available artificial sweetener.[13] This transformation elegantly demonstrates the utility of the ortho-disposed functional groups.

The synthesis involves two main steps:

-

Ammonolysis: The sulfonyl chloride is converted to a sulfonamide by reaction with ammonia.

-

Intramolecular Cyclization: The resulting intermediate, 2-sulfamoylbenzoic acid, is heated, causing it to lose a molecule of water via an intramolecular condensation reaction between the carboxylic acid and the sulfonamide N-H to form the stable five-membered ring of saccharin.

Protocol: Conversion to Saccharin

-

Ammonolysis: Dissolve this compound in a suitable solvent like THF. Cool the solution in an ice bath. Bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring. A white precipitate of 2-sulfamoylbenzoic acid will form.

-

Isolation of Intermediate: Filter the solid, wash with cold water, and dry.

-

Cyclization: Place the dry 2-sulfamoylbenzoic acid in a flask and heat it carefully above its melting point (approx. 155°C). The compound will melt and then resolidify as water is eliminated.

-

Purification: The resulting crude saccharin can be purified by recrystallization from water.

Saccharin Synthesis Pathway

Caption: Pathway for the synthesis of saccharin from this compound.

Analytical Characterization

Confirming the identity and purity of the starting material and subsequent products is a cornerstone of scientific integrity. The following techniques are essential for characterizing this compound and its derivatives.

| Technique | Key Observables for this compound |

| ¹H NMR | Aromatic protons will appear as a complex multiplet in the aromatic region (~7.5-8.5 ppm). The acidic proton of the -COOH group will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Distinct signals for the seven carbon atoms, including the carbonyl carbon (~165-170 ppm) and the carbon attached to the sulfonyl group. |

| FT-IR | - O-H stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- C=O stretch (Carboxylic Acid): Strong, sharp peak at ~1700 cm⁻¹.- S=O stretch (Sulfonyl Chloride): Two characteristic strong peaks for asymmetric and symmetric stretching, typically around 1375 cm⁻¹ and 1180 cm⁻¹.[14]- S-Cl stretch: A weaker band around 600 cm⁻¹. |

| Mass Spec | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with ~1/3 the intensity due to the ³⁷Cl isotope. |

Self-Validating Protocol: When converting the sulfonyl chloride to a sulfonamide, a key validation checkpoint using FT-IR is the disappearance of the S-Cl stretch and the appearance of N-H stretching bands (~3200-3400 cm⁻¹).[14]

Safety, Handling, and Storage

This compound is a reactive and corrosive compound that requires careful handling.

Hazard Profile:

| GHS Pictogram | Signal Word | Hazard Statement |

|---|

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[2] |

Precautionary Measures:

| Category | Precautionary Statement Codes |

|---|---|

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[2] |

Handling:

-

Always handle in a well-ventilated chemical fume hood.[15]

-

The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas. Keep away from water and moist air.[17]

-

Avoid formation of dust.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[2][3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional and chemoselective nature. The ability to selectively functionalize the highly reactive sulfonyl chloride group while preserving the carboxylic acid for subsequent transformations makes it an ideal scaffold for building molecular diversity. From the classic synthesis of saccharin to its modern application in creating libraries of sulfonamides for drug discovery, this reagent provides a reliable and powerful tool for the experienced chemical researcher. Adherence to rigorous safety protocols and analytical validation is essential for harnessing its full potential.

References

- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-(chlorosulfonyl)- - Substance Details.

- Chemsrc. (2025). This compound | CAS#:63914-81-8.

- AbacipharmTech. (n.d.). This compound.

- ChemScene. (n.d.). 137-64-4 | 2-Chloro-5-(chlorosulfonyl)benzoic acid.

- Benchchem. (n.d.). 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic Acid.

- PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.

- ECHEMI. (n.d.). 137-64-4, 2-Chloro-5-(chlorosulfonyl)benzoic acid Formula.

- Sigma-Aldrich. (n.d.). This compound | 63914-81-8.

- ChemicalBook. (2025). 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet.

- lookchem. (n.d.). Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS).

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Benchchem. (n.d.). The Untapped Potential of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid: A Technical Primer for Medicinal Chemistry.

- BLD Pharm. (n.d.). 63914-81-8|this compound.

- Benchchem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.

- American Chemical Society. (2019). Saccharin.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(chlorosulfonyl)benzoic acid | 137-64-4.

- Benchchem. (2025). A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products.

- Benchchem. (n.d.). 4-(Chlorosulfonyl)benzoic acid | 10130-89-9.

- Guidechem. (n.d.). This compound 63914-81-8 wiki.

Sources

- 1. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]

- 2. This compound | 63914-81-8 [sigmaaldrich.com]

- 3. 63914-81-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Page loading... [guidechem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. 2-Chloro-5-(chlorosulfonyl)benzoic acid | 137-64-4 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | Benchchem [benchchem.com]

- 13. Saccharin - American Chemical Society [acs.org]

- 14. benchchem.com [benchchem.com]

- 15. 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet [chemicalbook.com]

- 16. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility of 2-(Chlorosulfonyl)benzoic acid in Organic Solvents for Pharmaceutical Research

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] 2-(Chlorosulfonyl)benzoic acid is a key bifunctional molecule, incorporating both a carboxylic acid and a highly reactive sulfonyl chloride group. This dual functionality makes it a valuable building block but also introduces significant complexities regarding its solubility. This guide provides an in-depth analysis of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. We will dissect the molecule's inherent reactivity, propose a framework for solvent selection, and provide a gold-standard experimental protocol for accurate solubility determination, addressing the unique challenges posed by this compound.

Core Molecular Profile and Inherent Reactivity

This compound (CAS: 63914-81-8) is a solid with a molecular weight of 220.63 g/mol .[3] Its structure is defined by a benzoic acid core substituted with a chlorosulfonyl (-SO₂Cl) group at the ortho position.

-

Molecular Formula: C₇H₅ClO₄S[3]

-

Key Functional Groups: Carboxylic acid (-COOH), Aryl Sulfonyl Chloride (-SO₂Cl)

-

Physical Form: Solid

-

Storage Conditions: Inert atmosphere, 2-8°C, due to moisture sensitivity.[4]

The most critical feature governing its interaction with solvents is the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is highly susceptible to nucleophilic attack, particularly from protic solvents such as alcohols, water, and primary/secondary amines. This reactivity means that in many common solvents, the dissolution process is not a simple physical phenomenon but an irreversible chemical reaction (solvolysis).

For instance, alcohols readily react with sulfonyl chlorides to form sulfonate esters.[5][6] This reaction is often rapid and transforms the parent compound, meaning a true physical solubility value cannot be obtained in these media.[7] Therefore, the primary consideration for any solubility study must be the chemical compatibility between the solute and the solvent.

A Framework for Solvent Selection: Inert vs. Reactive Media

The choice of solvent must be a deliberate process, bifurcated by the potential for chemical reaction. The general principle of "like dissolves like" provides a starting point, suggesting that polar solvents would be more effective than non-polar ones for this polar molecule.[8] However, this must be subordinate to the issue of reactivity.

Recommended Inert Solvents for Physical Solubility Determination

To measure the true thermodynamic solubility, one must use aprotic solvents that do not possess active hydrogens capable of reacting with the sulfonyl chloride group.

-

Polar Aprotic Solvents:

-

Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are strong candidates due to their high polarity and ability to act as hydrogen bond acceptors for the carboxylic acid group. A related isomer, 4-(Chlorosulfonyl)benzoic acid, is known to be soluble in DMSO and methanol, suggesting DMSO is a promising choice.[9]

-

Acetonitrile (ACN): A medium-polarity solvent that is generally inert to sulfonyl chlorides at ambient temperatures.

-

Ethers (THF, Dioxane): These can solvate the molecule, though their lower polarity compared to DMSO or DMF may result in lower solubility.

-

-

Non-Polar/Weakly Polar Aprotic Solvents:

-

Chlorinated Solvents (Dichloromethane (DCM), Chloroform): Often good solvents for moderately polar organic compounds and are chemically compatible.[10]

-

Aromatic Hydrocarbons (Toluene): While the polarity is low, the aromatic ring may offer favorable pi-pi stacking interactions. Solubility is expected to be limited.[10]

-

Reactive Solvents (Not Suitable for Physical Solubility Measurement)

These solvents should be avoided when the goal is to determine physical solubility. However, understanding their interaction is crucial if the compound is used as a reactant in these media.

-

Alcohols (Methanol, Ethanol, Isopropanol): Will readily react to form the corresponding methyl, ethyl, or isopropyl sulfonate esters.[5][11]

-

Water and Aqueous Buffers: The sulfonyl chloride group will hydrolyze to the corresponding sulfonic acid. The carboxylic acid group's ionization will also be pH-dependent.[12]

The logical flow for solvent selection is visualized in the diagram below.

Caption: Logical workflow for selecting an appropriate solvent.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[13][14] The following protocol is adapted for the specific challenges of this compound.

Materials and Equipment

-

This compound (purity >95%)

-

Selected inert organic solvents (HPLC grade)

-

Scintillation vials or flasks with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure equilibrium with the solid phase is achieved.[13]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen inert solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C). Agitate for a prolonged period (24 to 48 hours) to ensure equilibrium is reached.[2] A preliminary time-course study can determine the minimum time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[13]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. A calibration curve must be prepared using accurately weighed standards of this compound.

Data Analysis

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration determined by HPLC (in mg/mL).

-

DF is the dilution factor.

The entire workflow is visualized in the diagram below.

Caption: Step-by-step workflow for the shake-flask solubility method.

Safety and Handling Imperatives

Given the compound's characteristics, strict safety protocols are mandatory.

-

Corrosivity: The compound is classified with GHS05 (Corrosion), indicating it can cause severe skin burns and eye damage. All handling must be performed in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Moisture Sensitivity: The sulfonyl chloride group reacts with atmospheric moisture. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled quickly to minimize exposure.[4]

-

Reaction Byproducts: Reactions with protic solvents will generate HCl as a byproduct, which is corrosive and toxic.[5]

Conclusion

While quantitative solubility data for this compound is not widely published, a robust scientific approach allows for its accurate determination. The primary directive for researchers is to recognize the compound's inherent reactivity. The selection of a solvent is not merely a question of polarity but a critical choice between enabling a physical measurement or initiating a chemical transformation. By employing inert, aprotic solvents and adhering to the gold-standard shake-flask protocol, reliable and meaningful solubility data can be generated. This data is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ChemSrc. (2025). This compound | CAS#:63914-81-8. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

- Google Patents. (n.d.). US3755407A - Sulfation process for secondary alcohols.

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?. Available at: [Link]

-

TigerWeb. (n.d.). Alcohol Reactions. Available at: [Link]

-

ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 63914-81-8 [m.chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Alcohol Reactions [tigerweb.towson.edu]

- 7. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Chlorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Chlorosulfonyl)benzoic acid (CAS No: 63914-81-8), a critical bifunctional molecule in synthetic chemistry.[1] Given the limited availability of fully assigned, publicly accessible spectra, this document synthesizes data from analogous compounds and predictive methodologies to offer a robust framework for the characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers with the expertise to identify, purify, and utilize this versatile reagent with confidence.

Introduction and Molecular Overview

This compound is a valuable building block in organic synthesis, featuring two highly reactive functional groups—a carboxylic acid and a sulfonyl chloride—in an ortho substitution pattern on a benzene ring. This unique arrangement allows for selective and diverse chemical transformations, making it a precursor for various pharmaceuticals and specialty chemicals. Accurate and unambiguous structural confirmation is paramount for its effective use, necessitating a multi-technique spectroscopic approach. This guide provides the foundational data and interpretation strategies essential for quality control and reaction monitoring.

Compound Properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 63914-81-8[1]

-

Molecular Formula: C₇H₅ClO₄S[1]

-

Molecular Weight: 220.63 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the ortho substitution pattern and the integrity of the functional groups.

Recommended Experimental Protocol: NMR

A standardized protocol ensures data reproducibility and accuracy.[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to observe the acidic proton.

-

Transfer the solution to a 5 mm NMR tube. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug.[3]

-

-

Instrument Setup & Acquisition:

-

Analyses should be performed on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion, particularly in the aromatic region.[4]

-

The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]

-

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is defined by the presence of two strongly electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the range of δ 10.0 - 14.0 ppm . Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons (Ar-H): Four distinct signals are anticipated in the aromatic region (δ 7.5 - 8.5 ppm ). The ortho arrangement leads to a complex splitting pattern. Based on data from related compounds like 2-chlorobenzoic acid, the proton adjacent to the carboxylic acid (H6) is often the most downfield.[4] The splitting will arise from both ortho and meta couplings, likely resulting in a series of doublets and triplets, or more complex multiplets.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as all carbon atoms are in unique chemical environments.

-

Carbonyl Carbon (-C=O): This signal is expected at the far downfield end of the spectrum, typically in the δ 165 - 172 ppm range, which is characteristic for carboxylic acids.[5]

-

Aromatic Carbons (Ar-C): Six signals are anticipated in the δ 125 - 145 ppm region.

-

The two carbons directly attached to the substituents (C1-COOH and C2-SO₂Cl) will be significantly shifted. Their precise location can be challenging to predict without experimental data but they will be distinct from the protonated carbons.

-

The remaining four CH carbons will appear in the typical aromatic region, with their shifts influenced by the ortho-directing effects.

-

Fourier-Transform Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, distinct absorption bands corresponding to the carboxylic acid and sulfonyl chloride moieties.[6]

Recommended Experimental Protocol: FT-IR

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

IR Spectral Analysis

The key to interpreting the IR spectrum of this compound is to identify the combined signature of a carboxylic acid and an aromatic sulfonyl chloride.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected from ~2500 to 3300 cm⁻¹ . This band's breadth is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids and will overlap with the C-H stretching region.[7][8]

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1680 and 1720 cm⁻¹ . Conjugation with the aromatic ring typically places this band at the lower end of the general range for carboxylic acids.[5][7]

-

S=O Stretch (Sulfonyl Chloride): Two strong, characteristic bands are definitive for the -SO₂Cl group.

-

Asymmetric stretch: ~1370-1390 cm⁻¹

-

Symmetric stretch: ~1170-1190 cm⁻¹

-

-

C-O Stretch & O-H Bend: A medium-intensity C-O stretch is expected between 1210-1320 cm⁻¹ , coupled with O-H in-plane bending vibrations.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium, Sharp |

| C=O Stretch (Carbonyl) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong, Sharp |

| C-O Stretch / O-H Bend | 1210 - 1320 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong, Sharp |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Ionization (EI) is a common technique for this type of molecule.

Recommended Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

Ionization: In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

MS Spectral Analysis

The mass spectrum provides a unique fragmentation fingerprint. For this compound (MW = 220.63), the following key ions are anticipated.

-

Molecular Ion (M⁺): A peak at m/z 220 is expected. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 222 (the M+2 peak), approximately one-third the intensity of the m/z 220 peak, should also be observed.

-

Primary Fragmentation Pathways: The initial fragmentation is typically driven by the loss of the most labile groups.

-

Loss of Chlorine radical (-Cl): [M - Cl]⁺ → m/z 185 . This is a very common fragmentation for sulfonyl chlorides.[9]

-

Loss of the Carboxyl group (-COOH): [M - COOH]⁺ → m/z 175 .

-

-

Secondary Fragmentation:

The NIST mass spectrum for the related isomer, 3-(chlorosulfonyl)benzoic acid, shows prominent peaks at m/z 185 and 121, supporting this predicted fragmentation pattern.[2][11]

Visualization of Spectroscopic Workflows

A logical workflow ensures comprehensive characterization of the material.

Caption: General experimental workflow for spectroscopic analysis.

Key Fragmentation Pathway in Mass Spectrometry

Caption: Predicted EI-MS fragmentation of this compound.

Summary and Conclusions

References

- 1. This compound | 63914-81-8 [sigmaaldrich.com]

- 2. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Key Reactive Sites in 2-(Chlorosulfonyl)benzoic Acid

Introduction

2-(Chlorosulfonyl)benzoic acid is a bifunctional aromatic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural arrangement, featuring a carboxylic acid group and a sulfonyl chloride group in an ortho relationship, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of the key reactive sites of this molecule, delving into the underlying mechanistic principles, providing field-proven experimental insights, and offering detailed protocols for its synthetic transformations. Understanding the nuanced reactivity of this compound is paramount for its effective utilization as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Core Reactive Sites: A Dichotomy of Functionality

The reactivity of this compound is dominated by its two functional groups: the highly electrophilic sulfonyl chloride and the versatile carboxylic acid. Their close proximity on the benzene ring leads to a fascinating interplay of electronic effects and, most notably, the potential for intramolecular interactions that can dictate reaction pathways and outcomes.

| Functional Group | Key Reactive Property | Typical Reactions |

| Sulfonyl Chloride (-SO₂Cl) | Highly electrophilic sulfur atom | Nucleophilic substitution with amines, alcohols, water, etc. |

| Carboxylic Acid (-COOH) | Acidic proton and electrophilic carbonyl carbon | Deprotonation, esterification, amide formation, anhydride formation. |

The Sulfonyl Chloride Group: A Hub of Electrophilicity

The sulfonyl chloride moiety is arguably the most reactive site in the this compound molecule. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a prime target for nucleophiles.

Reactions with Nucleophiles

Sulfonyl chlorides readily react with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids.[1]